Methyl 2-methoxytetrafluoropropionate
Description
Significance of Organofluorine Compounds in Advanced Chemical Research
Organofluorine chemistry, the study of organic compounds containing the carbon-fluorine bond, holds a unique and increasingly vital position in modern chemical research. wikipedia.orgnumberanalytics.comnumberanalytics.com The incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. numberanalytics.comnumberanalytics.comyoutube.com This is due to several distinctive characteristics of the fluorine atom, including its small size, high electronegativity, and the exceptional strength of the carbon-fluorine bond, which is one of the strongest in organic chemistry. wikipedia.orgtcichemicals.com
These unique properties impart enhanced thermal stability, altered lipophilicity, and improved bioavailability to fluorinated molecules. numberanalytics.comyoutube.com Consequently, organofluorine compounds have found indispensable applications across diverse fields. wikipedia.orgnumberanalytics.com In pharmaceuticals, fluorine substitution is a common strategy to enhance a drug's metabolic stability, binding affinity, and ability to cross biological membranes. youtube.com Well-known pharmaceuticals like the antidepressant fluoxetine (B1211875) and the anti-inflammatory drug celecoxib (B62257) feature fluorine in their structures. numberanalytics.com In materials science, the development of fluoropolymers such as Polytetrafluoroethylene (PTFE), known commercially as Teflon, revolutionized the field with materials possessing high chemical inertness and thermal stability. numberanalytics.comworktribe.com Furthermore, organofluorine compounds are integral to the agrochemical industry for creating more potent and stable pesticides and herbicides. numberanalytics.comyoutube.com The field continues to evolve, with ongoing research focused on developing more efficient, selective, and sustainable fluorination methods to synthesize novel compounds. numberanalytics.commdpi.comnih.gov
Contextualization of Methyl 2-methoxytetrafluoropropionate within Fluorinated Ester Chemistry
Within the broad class of organofluorine compounds, fluorinated esters represent a significant subgroup. These compounds are increasingly utilized as additives or co-solvents in advanced applications like high-voltage lithium-ion batteries, where they contribute to high oxidation stability and the formation of a stable interphase layer between the electrode and electrolyte. researchgate.net They serve as crucial fluorinated building blocks, which are essential components in synthetic chemistry for constructing complex molecules with enhanced properties. youtube.com
This compound is a specific example of a partially fluorinated linear carboxylate ester. researchgate.net Its chemical structure is characterized by a three-carbon propionate (B1217596) backbone, an ester methyl group, a methoxy (B1213986) group, and four fluorine atoms. The precise arrangement of these atoms leads to different isomers, with the most prominent being:
Methyl 2,3,3,3-tetrafluoro-2-methoxypropanoate (CAS Number: 10186-63-7) nih.gov
Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate (CAS Number: 755-73-7) chemicalbook.com
The presence of both fluorine atoms and a methoxy group on the propionate chain gives this molecule a unique combination of properties. chemblink.com The tetrafluoro substitution provides the chemical stability characteristic of fluorinated compounds, while the ester and methoxy groups offer sites for chemical reactivity and influence the molecule's polarity and solvent properties. This structural arrangement makes it a useful research chemical and an intermediate in organic synthesis. chemicalbook.com
Scope and Research Trajectories for this compound
Current research and applications for this compound and its isomers are primarily focused on their roles as specialized chemical intermediates. chemblink.com The unique electronic and steric effects imparted by its fluorinated structure make it a valuable building block in several advanced sectors. chemblink.com
Key research trajectories include:
Pharmaceutical and Agrochemical Synthesis : The compound serves as an intermediate in the synthesis of new pharmaceuticals and agrochemicals. chemblink.com Its fluorinated nature can be leveraged to enhance the biological activity, stability, and efficacy of the final active molecules. chemblink.com
Advanced Materials Development : It is employed in the creation of advanced materials, including specialized coatings and polymers. chemblink.com The fluorine content contributes to enhanced durability, chemical stability, and resistance to environmental factors in the resulting materials. chemblink.com
Specialty Reagents : In chemical synthesis, it is used as a specialty reagent where the introduction of a fluorinated moiety with specific characteristics is required. chemblink.com
Future research is expected to continue exploring these areas, with a focus on developing novel synthetic pathways that utilize this compound as a key building block. As with many fluorinated organic compounds, ongoing research into the environmental persistence and impact of such chemicals is crucial for ensuring their sustainable and safe application in industry and technology. chemblink.com
Compound Data Tables
Physicochemical Properties of this compound Isomers
This table summarizes key properties for the two primary isomers. Data is attributed to the specific CAS number where available.
| Property | Methyl 2,3,3,3-tetrafluoro-2-methoxypropanoate | Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate |
| CAS Number | 10186-63-7 nih.gov | 755-73-7 chemicalbook.com |
| Molecular Formula | C₅H₆F₄O₃ nih.gov | C₅H₆F₄O₃ chemicalbook.com |
| Molecular Weight | 190.09 g/mol nih.gov | 190.09 g/mol chemicalbook.com |
| Boiling Point | 161.7°C at 760 mmHg | 159°C chemicalbook.com |
| Density | 1.331 g/cm³ | 1.331 g/cm³ chemicalbook.com |
| Flash Point | Not Available | 48°C chemicalbook.com |
| IUPAC Name | methyl 2,3,3,3-tetrafluoro-2-methoxypropanoate nih.gov | methyl 2,2,3,3-tetrafluoro-3-methoxypropanoate |
Data compiled from multiple sources. nih.govchemicalbook.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2,3,3,3-tetrafluoro-2-methoxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F4O3/c1-11-3(10)4(6,12-2)5(7,8)9/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAWRUEZRLRNISR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(F)(F)F)(OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20379548 | |
| Record name | Methyl 2-methoxytetrafluoropropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10186-63-7 | |
| Record name | Methyl 2-methoxytetrafluoropropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for Methyl 2 Methoxytetrafluoropropionate
Catalytic Decomposition of Fluorinated Ether Precursors
A prominent industrial method for synthesizing Methyl 2-methoxytetrafluoropropionate involves the catalytic decomposition and rearrangement of fluorinated ether precursors. This strategy leverages powerful catalysts to achieve specific bond cleavages and formations, leading to the desired product structure.
The core of this synthetic approach is the use of potent metal halide catalysts, such as titanium tetrafluoride (TiF₄), antimony pentafluoride (SbF₅), and tantalum pentafluoride (TaF₅). wikipedia.org These Lewis acidic catalysts are crucial for facilitating the cleavage of carbon-oxygen (C-O) bonds within the precursor molecule, specifically targeting methoxy (B1213986) groups. wikipedia.org The catalyst abstracts a methoxy group, which initiates a rearrangement and subsequent fluorination, ultimately yielding the stable tetrafluorinated ester. wikipedia.org
The efficiency of the catalytic decomposition is highly dependent on the reaction conditions. The process is typically conducted at elevated temperatures, often in the range of 100–110°C, within a sealed reactor to maintain pressure and contain volatile components. wikipedia.org Optimization of these parameters is critical for maximizing the output of this compound. Under ideal conditions, this exothermic reaction can achieve high efficiency, with yields reported to exceed 95%. wikipedia.org A key aspect of process optimization involves the continuous removal of volatile byproducts, such as methyl fluoride (B91410) (CH₃F), which helps to drive the reaction equilibrium toward the formation of the desired product. wikipedia.org
Table 1: Optimized Reaction Parameters for Catalytic Decomposition
| Parameter | Value/Condition | Purpose |
|---|---|---|
| Catalyst | TiF₄, SbF₅, or TaF₅ | Facilitates C-O bond cleavage and fluorination. wikipedia.org |
| Temperature | 100–110°C | Provides activation energy for the reaction. wikipedia.org |
| Reactor | Sealed System | Contains volatile reactants and products. wikipedia.org |
| Byproduct Removal | Distillation/Condensation | Drives equilibrium towards product formation. wikipedia.org |
| Reported Yield | >95% | Indicates high efficiency under optimized conditions. wikipedia.org |
The reaction mechanism proceeds through a pathway initiated by the metal halide catalyst. The Lewis acid catalyst interacts with a methoxy group on the fluorinated ether precursor, leading to its abstraction. wikipedia.org This abstraction generates a key acyl fluoride intermediate. wikipedia.org This intermediate is highly reactive and subsequently undergoes esterification with methanol (B129727) present in the system to form the final product, this compound. This catalytic pathway is designed to minimize the occurrence of side reactions, which is a common challenge in non-catalytic fluorination systems. wikipedia.org
Synthesis from Hexafluoropropene-1,2-oxide Derivatives
An alternative synthetic route utilizes hexafluoropropene-1,2-oxide (HFPO) as a starting material. HFPO is a versatile fluorinated epoxide that can undergo ring-opening reactions to produce a variety of functionalized molecules. The reaction with methanol can be controlled to produce this compound. chemours.com
The synthesis of this compound from HFPO can be accompanied by the formation of several byproducts, depending on the precise reaction conditions. The starting HFPO material often contains unreacted hexafluoropropene (B89477) (HFP) as an impurity. chemours.com Furthermore, in the presence of Lewis acid catalysts, HFPO can undergo a rearrangement to form hexafluoroacetone (B58046) (HFA), which can act as a significant impurity in the final product. chemours.com Side reactions involving methanol can also lead to other products, such as methyl trifluoropyruvate, along with the formation of methyl fluoride (MeF) and hydrogen fluoride (HF). wikipedia.org
Table 2: Potential Byproducts in Synthesis from HFPO
| Byproduct Name | Formation Pathway |
|---|---|
| Hexafluoroacetone (HFA) | Lewis acid-catalyzed rearrangement of HFPO. chemours.com |
| Hexafluoropropene (HFP) | Impurity in the HFPO starting material. chemours.com |
| Methyl Trifluoropyruvate | Result of an alternative methanolysis pathway. wikipedia.org |
| Methyl Fluoride (MeF) | Formed during side reactions involving methanol. wikipedia.org |
| Hydrogen Fluoride (HF) | Formed during side reactions involving methanol. wikipedia.org |
Table of Compounds Mentioned
| Compound Name | Abbreviation / Formula |
|---|---|
| This compound | C₅H₆F₄O₃ |
| Titanium tetrafluoride | TiF₄ |
| Antimony pentafluoride | SbF₅ |
| Tantalum pentafluoride | TaF₅ |
| Methyl fluoride | CH₃F |
| Hexafluoropropene-1,2-oxide | HFPO |
| Methanol | CH₃OH |
| Hexafluoropropene | HFP |
| Hexafluoroacetone | HFA |
| Methyl trifluoropyruvate | C₄H₃F₃O₃ |
Exploration of Novel Synthetic Routes and Precursors
The development of novel synthetic routes to this compound is driven by the need for efficient, selective, and scalable methods. While specific literature on this exact molecule is limited, plausible synthetic strategies can be extrapolated from the synthesis of structurally similar fluorinated esters. A key approach involves the introduction of fluorine at a late stage of the synthesis to a precursor molecule that already contains the methoxy and ester functionalities.
One potential precursor is a trifluorinated enol ether. The addition of an electrophilic fluorine source across the double bond could, in principle, generate the desired tetrafluorinated product. The challenge lies in controlling the regioselectivity of the fluorination to obtain the 2-methoxy-2,3,3,3-tetrafluoro arrangement.
Another conceptual approach involves the fluorination of a suitable β-keto ester precursor. The presence of the carbonyl group activates the α-position for fluorination. Subsequent introduction of the methoxy group could be envisioned, although this might present challenges in terms of selectivity and reaction conditions.
A summary of potential novel precursors and the synthetic challenges associated with them is presented in the table below.
| Precursor Molecule | Proposed Synthetic Transformation | Key Challenges |
| Methyl 2-methoxy-3,3,3-trifluoropropenoate | Electrophilic addition of fluorine | Controlling regioselectivity, potential for side reactions |
| Methyl 3,3,3-trifluoro-2-oxopropanoate | Nucleophilic or electrophilic fluorination followed by methoxylation | Selectivity between multiple reactive sites, harsh reaction conditions |
| Acyclic trifluoromethyl-substituted enamine | Electrophilic fluorination and subsequent hydrolysis/esterification | Stability of the enamine precursor, control of stereochemistry |
Enantioselective Synthesis Approaches
The presence of a chiral center at the C2 position of this compound necessitates the development of enantioselective synthetic methods to access single enantiomers, which are often required for pharmaceutical applications.
The asymmetric fluorination of carbonyl compounds is a well-established strategy for creating chiral C-F bonds. organic-chemistry.org This can be achieved using chiral catalysts that can differentiate between the two enantiotopic faces of a prochiral substrate. Both metal-based and organocatalytic systems have shown promise in this area.
For the synthesis of this compound, a plausible approach would involve the enantioselective fluorination of a suitable precursor, such as a silyl (B83357) enol ether or a β-keto ester, in the presence of a chiral catalyst. organic-chemistry.orgresearchgate.net
Chiral Metal Catalysts: Complexes of metals such as nickel, copper, and palladium with chiral ligands have been successfully employed in enantioselective fluorination reactions. organic-chemistry.orgrsc.org For instance, a chiral DBFOX/Ni(II) complex has been shown to be highly effective in the fluorination of β-keto esters with high enantioselectivity. organic-chemistry.org The choice of metal and ligand is crucial for achieving high yields and enantiomeric excess (ee).
Chiral Organocatalysts: Organocatalysis offers a metal-free alternative for asymmetric synthesis. Chiral amines, such as imidazolidinones, can activate aldehydes and ketones towards enantioselective fluorination. princeton.edu Similarly, chiral phase-transfer catalysts have been developed for the asymmetric alkylation and fluorination of β-keto esters. rsc.org
The table below summarizes representative chiral catalyst systems that could be adapted for the asymmetric synthesis of precursors to this compound.
| Catalyst Type | Catalyst Example | Substrate Class | Potential Application |
| Chiral Metal Complex | DBFOX-Ph/Ni(II) | β-Keto Esters | Enantioselective fluorination of a suitable β-keto ester precursor |
| Chiral Organocatalyst | Imidazolidinone | Aldehydes | Enantioselective fluorination of a functionalized aldehyde precursor |
| Chiral Phase-Transfer Catalyst | Cinchona alkaloid derivatives | β-Keto Esters | Asymmetric fluorination under phase-transfer conditions |
When a substrate already contains a chiral center, the introduction of a new stereocenter can lead to the formation of diastereomers. Diastereoselective control is therefore a critical aspect of synthesizing complex molecules with multiple stereocenters. mdpi.com
For a molecule like this compound, if a chiral precursor is used, the existing stereocenter can influence the stereochemical outcome of the fluorination step. This substrate-controlled diastereoselectivity can be a powerful tool. Alternatively, reagent-controlled diastereoselectivity can be achieved by using a chiral catalyst that overrides the influence of the existing stereocenter, allowing access to different diastereomers. nih.gov
Strategies for achieving high diastereoselectivity include:
Substrate Control: Utilizing a precursor with a bulky chiral auxiliary that directs the incoming fluorinating agent to one face of the molecule.
Catalyst Control: Employing a highly effective chiral catalyst that can create the desired stereocenter irrespective of the substrate's inherent chirality. nih.gov This is particularly useful for accessing all possible stereoisomers of a molecule. mdpi.com
Kinetic Resolution: Separating a racemic mixture of a fluorinated intermediate by using a chiral catalyst that selectively reacts with one enantiomer. nih.gov
Biomimetic synthesis aims to mimic nature's strategies for constructing complex molecules. nih.gov In the context of organofluorine chemistry, this is a challenging but emerging field. Nature has evolved enzymes, such as fluorinases, that can selectively form carbon-fluorine bonds. nih.govacs.orgrsc.org
While the direct enzymatic synthesis of a highly synthetic molecule like this compound is currently not feasible, the principles of biomimetic catalysis can inspire the design of new catalysts. For example, creating catalysts with well-defined active sites that can pre-organize the substrate and the fluorinating agent in a specific orientation could lead to highly selective reactions. nih.gov
Current research in biocatalytic C-F bond formation primarily focuses on the cleavage of C-F bonds by metalloenzymes for bioremediation purposes, or the fluorination of natural product scaffolds. nih.govacs.orgrsc.org The application of these principles to the synthesis of small, highly fluorinated molecules like this compound represents a future frontier in the field.
Process Chemistry Optimization for Industrial-Scale Production
The transition from laboratory-scale synthesis to industrial-scale production requires careful optimization of the reaction conditions to ensure safety, efficiency, and cost-effectiveness. acs.org For the production of specialty fluorochemicals, several factors need to be considered. agcchem.comnfil.in
Fluorinating Agents: The choice of fluorinating agent is critical. While highly reactive reagents like elemental fluorine can be used, they require specialized equipment and handling procedures. mt.com For fine chemical synthesis, electrophilic fluorinating agents like Selectfluor are often preferred due to their higher selectivity and easier handling, although their cost can be a factor. mdpi.com
Reaction Conditions: Optimization of parameters such as temperature, pressure, solvent, and reaction time is crucial to maximize yield and minimize by-product formation. Continuous flow chemistry is becoming an increasingly attractive option for fluorination reactions as it allows for better control over reaction parameters, improved heat transfer, and enhanced safety, especially for highly exothermic reactions. researchgate.netbeilstein-journals.org
Green Chemistry Principles: Incorporating green chemistry principles, such as using less hazardous reagents, minimizing waste, and using renewable feedstocks where possible, is an important consideration in modern chemical manufacturing. researchgate.net
The table below outlines key process parameters and their considerations for the industrial-scale synthesis of this compound.
| Process Parameter | Considerations for Optimization |
| Fluorinating Agent | Reactivity, selectivity, cost, safety, and ease of handling. |
| Catalyst | Activity, selectivity, stability, cost, and ease of separation/recycling. |
| Solvent | Polarity, boiling point, cost, safety, and environmental impact. |
| Temperature | Reaction rate, selectivity, and prevention of thermal decomposition. |
| Pressure | For gaseous reactants or to control boiling points. |
| Reaction Time | Achieving complete conversion while minimizing side reactions. |
| Purification Method | Efficiency, scalability, and cost of achieving desired product purity. |
Reactivity and Mechanistic Studies of Methyl 2 Methoxytetrafluoropropionate
Nucleophilic Addition Reactions
The presence of four fluorine atoms significantly influences the electronic properties of the ester, rendering the carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles.
Reactivity with Diverse Nucleophiles
Methyl 2-methoxytetrafluoropropionate undergoes reactions with a variety of nucleophiles. A notable example is its reaction with arylamines and arylmethylamines. In these reactions, an unexpected methyl transfer from the ester to the amine has been observed, proceeding via a BAl2 (SN2) mechanism to yield the corresponding N-methylamines. This methyl transfer competes with the expected formation of amides through a standard nucleophilic acyl substitution (SNAc) mechanism. The outcome of the reaction is highly dependent on the structure of the amine and is favored under solvent-free conditions at elevated temperatures. researchgate.net
Influence of Fluorine Atoms on Electrophilicity
The strong electron-withdrawing nature of the four fluorine atoms in this compound plays a crucial role in enhancing the electrophilicity of the carbonyl carbon. This increased positive charge density on the carbonyl carbon makes it a more potent site for nucleophilic attack compared to its non-fluorinated counterparts. This heightened reactivity is a key feature of fluorinated esters and drives their participation in various chemical transformations. researchgate.net
Esterification and Transesterification Reactions
While specific literature detailing the esterification and transesterification of this compound is not abundant, the general principles of these reactions are applicable. Esterification would involve reacting the corresponding carboxylic acid (2-methoxy-2,3,3,3-tetrafluoropropanoic acid) with an alcohol under acidic catalysis.
Transesterification, the conversion of one ester to another, is a widely practiced industrial process, particularly in the production of biodiesel. nih.govmdpi.com This reaction can be catalyzed by either acids or bases. masterorganicchemistry.com In a typical acid-catalyzed transesterification, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic for the incoming alcohol to attack. In base-catalyzed transesterification, the alcohol is deprotonated to form a more potent alkoxide nucleophile. masterorganicchemistry.com Given the electrophilic nature of this compound, it would be expected to readily undergo transesterification with various primary and secondary alcohols under appropriate catalytic conditions. itb.ac.id
Table 1: General Conditions for Transesterification of Esters
| Catalyst Type | General Conditions | Reactants | Products |
| Acid (e.g., H₂SO₄) | Heat | Ester, Alcohol (in excess) | New Ester, Original Alcohol |
| Base (e.g., NaOMe) | Typically room temperature or gentle heat | Ester, Alcohol (forms alkoxide) | New Ester, Original Alcohol |
Alkylation Reactions
Alkylation reactions involving this compound could theoretically occur at the methoxy (B1213986) group. Alkylation is a fundamental process for attaching an alkyl group to a molecule and can be achieved using various alkylating agents, often in the presence of a base or a catalyst. arkat-usa.org For instance, alkyl halides like methyl iodide or benzyl (B1604629) bromide are common alkylating agents. researchgate.netsciforum.net While specific studies on the alkylation of this compound are not detailed in the provided search results, the general principles of ether formation from methoxy groups would apply.
Table 2: Common Alkylating Agents and Conditions
| Alkylating Agent | Substrate Type | General Conditions |
| Methyl Iodide | Phenols, Carboxylic Acids | Basic conditions (e.g., TMGN in DMF) |
| Benzyl Bromide | Alcohols, Amines | Basic conditions (e.g., DIPEA in toluene) |
Role as a Synthetic Equivalent in Condensation Reactions
A significant application of this compound is its role as a synthetic equivalent of the highly reactive methyl trifluoropyruvate in Claisen condensation reactions.
Claisen Condensation Analogues and Reactivity
This compound has been successfully employed in the Claisen condensation with 2'-hydroxyacetophenones. This reaction provides a convenient route for the synthesis of 2-(trifluoroacetyl)chromones. wikipedia.org The reaction proceeds via the formation of an enolate from the 2'-hydroxyacetophenone, which then acts as the nucleophile, attacking the electrophilic carbonyl carbon of the fluorinated ester. Subsequent cyclization and dehydration lead to the formation of the chromone (B188151) ring system. This methodology has also been extended to the synthesis of 5-aryl-2-hydroxy-2-(trifluoromethyl)furan-3(2H)-ones. wikipedia.org
The Claisen condensation is a powerful carbon-carbon bond-forming reaction that typically occurs between two esters or an ester and another carbonyl compound in the presence of a strong base. wikipedia.orglibretexts.org The use of this compound in this context highlights its utility in introducing the trifluoroacetyl group into various molecular scaffolds.
Generation of 1,3-Diketones and Related Scaffolds
The synthesis of 1,3-diketones is a fundamental transformation in organic chemistry, providing access to versatile building blocks for more complex molecules. While direct experimental data on the generation of 1,3-diketones from this compound is not extensively documented in publicly available literature, the reaction can be approached through established methodologies for 1,3-diketone synthesis, such as the Claisen condensation. This reaction involves the C-acylation of a ketone enolate with an ester.
In a potential synthetic route, the enolate of a ketone could be reacted with this compound. The viability of this reaction would likely depend on the steric hindrance around the carbonyl group of the acyl chloride and the electronic effect of the groups attached to the carbonyl. For instance, in reactions involving bulky acyl chlorides and methyllithium, the formation of 1,3-diketones has been observed, with the steric hindrance playing a crucial role in the product distribution. mdpi.com When the steric hindrance is significant, the 1,3-diketone can be the sole product. mdpi.com
Furthermore, methods for the synthesis of fluorinated 1,3-diketones have been developed. For example, polyfluorinated 1,3-diketones have been prepared from polyfluorinated acetophenones and appropriate esters in the presence of sodamide. researchgate.net Another approach involves the reaction of 1,3-diketones and 1,3-ketoester derivatives with fluorine to produce 2,2-difluoro-1,3-dicarbonyl derivatives. nih.govdoaj.org These methodologies highlight the feasibility of incorporating fluorine into 1,3-diketone structures, suggesting that this compound could serve as a precursor in similar transformations.
The table below outlines a hypothetical reaction scheme for the generation of a 1,3-diketone from this compound based on the principles of the Claisen condensation.
| Reactant 1 | Reactant 2 | Proposed Product | Reaction Type | Key Considerations |
|---|---|---|---|---|
| This compound | Ketone Enolate | Fluorinated 1,3-Diketone | Claisen Condensation | Steric hindrance, electronic effects, reaction conditions (base, solvent, temperature) |
Acid-Mediated Deprotection and Transformation Pathways
The methoxymethyl (MOM) ether is a common protecting group for alcohols, and its deprotection is a crucial step in many synthetic sequences. While aromatic MOM ethers can be converted to silyl (B83357) ethers and subsequently deprotected under mild, non-acidic conditions, the deprotection of aliphatic MOM ethers often requires acidic conditions. nih.gov
In the context of this compound, the 2-methoxy group can be viewed as a protecting group for the corresponding alcohol. Acid-mediated deprotection would likely proceed via protonation of the methoxy oxygen, followed by elimination to form an oxonium ion. Subsequent nucleophilic attack by water or another nucleophile would yield the deprotected product.
Acid-mediated transformations of related compounds, such as methylene-interrupted bisepoxides, have been shown to yield tetrahydrofurans with high regioselectivity and stereoselectivity. nih.gov This suggests that under acidic conditions, this compound could potentially undergo intramolecular cyclization or rearrangement reactions, in addition to simple deprotection. The specific transformation pathway would be dependent on the reaction conditions and the structure of the substrate.
The table below summarizes potential acid-mediated transformation pathways for this compound.
| Reaction Type | Proposed Mechanism | Potential Products | Influencing Factors |
|---|---|---|---|
| Deprotection | Protonation of methoxy group, elimination, nucleophilic attack | 2-hydroxy-tetrafluoropropionate derivatives | Acid strength, temperature, nucleophile concentration |
| Rearrangement/Cyclization | Formation of carbocationic intermediates, intramolecular attack | Cyclic ethers, rearranged fluorinated esters | Substrate structure, solvent polarity |
Unexpected Methyl Transfer Mechanisms
In reactions with amines, this compound has been observed to undergo an unexpected methyl transfer from the ester to the amine. researchgate.net This reaction leads to the formation of N-methylamines and occurs under specific conditions, often competing with the expected amide formation via a nucleophilic acyl substitution (SNAc) mechanism. researchgate.net
BAl2 (SN2) Mechanism in Reactions with Amines
The unexpected methyl transfer has been proposed to occur through a BAl2 (SN2) mechanism. researchgate.net In this bimolecular reaction, the amine acts as a nucleophile, attacking the methyl group of the ester in a backside attack, leading to the displacement of the carboxylate as the leaving group. This is in contrast to the typical BAc2 mechanism for ester hydrolysis or amidation, where the nucleophile attacks the carbonyl carbon.
The SN2 reaction is characterized by an inversion of configuration at the carbon center being attacked. ochemtutor.com The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile.
Influence of Amine Structure, Temperature, and Solvent on Methyl Transfer
The occurrence of the unexpected methyl transfer is highly dependent on several factors:
Amine Structure: The structure of the starting amine plays a crucial role. researchgate.net The nucleophilicity and steric bulk of the amine can influence the competition between the BAl2 and SNAc pathways.
Temperature: High temperatures have been found to favor the methyl transfer reaction. researchgate.net This suggests a higher activation energy for the BAl2 pathway compared to the SNAc pathway.
Solvent: The absence of a solvent also appears to support the unexpected methyl transfer. researchgate.net In the gas phase or under solvent-free conditions, the intrinsic reactivity of the molecules is more pronounced, and solvent effects that might favor one pathway over the other are minimized.
The table below summarizes the conditions that favor the unexpected methyl transfer in the reaction of this compound with amines.
| Factor | Influence on Methyl Transfer | Rationale |
|---|---|---|
| Amine Structure | More nucleophilic, less sterically hindered amines may favor SN2 attack. | Facilitates backside attack on the methyl group. |
| Temperature | Higher temperatures favor methyl transfer. researchgate.net | Suggests a higher activation energy for the BAl2 pathway. |
| Solvent | Absence of solvent supports methyl transfer. researchgate.net | Minimizes solvent effects that may favor the competing SNAc pathway. |
Stereochemical Aspects of Reactions
The stereochemical outcome of reactions involving this compound is of significant interest, particularly due to the presence of a chiral center at the C2 position. Reactions at this center or at adjacent positions can proceed with either retention, inversion, or racemization of the stereochemistry.
For reactions proceeding through an SN2 mechanism, such as the BAl2 methyl transfer discussed previously, a complete inversion of configuration at the reaction center is expected. ochemtutor.com This is a hallmark of the SN2 reaction, where the nucleophile attacks from the side opposite to the leaving group.
In contrast, reactions that proceed through an SN1 mechanism, involving a carbocation intermediate, would be expected to lead to racemization. The planar carbocation can be attacked by the nucleophile from either face with equal probability, leading to a mixture of enantiomers. The stereochemical outcome of reactions involving fluorinated compounds can be complex and may be influenced by the presence of the fluorine atoms. For instance, in the fluorination of chiral allylic alcohols, the reaction can proceed with a significant SN1 component, leading to the formation of the same predominant diastereomer from different starting stereoisomers. researchgate.net In some cases, retention of stereochemistry has been observed in DAST-mediated fluorination reactions, which has been attributed to a double inversion mechanism. nih.gov
Computational Investigations of Reaction Mechanisms
Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for investigating the mechanisms of chemical reactions. researchgate.netrsc.orgmdpi.comchemrxiv.org DFT calculations can be used to determine the structures of reactants, products, intermediates, and transition states, as well as their relative energies. This information allows for the elucidation of reaction pathways and the prediction of reaction outcomes.
For this compound, computational studies could be employed to:
Investigate the competition between the BAl2 and SNAc pathways in reactions with amines. By calculating the activation energies for both pathways, the preference for one over the other under different conditions could be rationalized.
Elucidate the mechanism of acid-mediated deprotection and transformation. Computational modeling could help to identify the key intermediates and transition states involved in these processes and predict the most likely products.
Explore the stereochemical outcomes of reactions. By modeling the transition states for reactions at the chiral center, the observed stereoselectivity can be explained and predicted. DFT studies have been successfully used to understand the stereoselectivities of various reactions, including NHC-catalyzed cycloadditions. rsc.org
Computational analysis is also valuable for studying the trifluoromethylation of organic compounds, a reaction of significant importance in medicinal chemistry. montclair.edu By understanding the mechanism of such reactions, more efficient and selective methods can be developed. Similarly, computational studies on the reactivity of this compound could guide the design of new synthetic methodologies.
Quantum Mechanical (QM) and Density Functional Theory (DFT) Studies of Reaction Pathways
Quantum mechanical (QM) and Density Functional Theory (DFT) studies are powerful computational tools used to investigate the reactivity and reaction mechanisms of chemical compounds at the atomic level. These methods model the electronic structure of molecules to predict their properties and the energetic profiles of chemical reactions. For complex molecules like this compound, QM and DFT calculations can elucidate potential reaction pathways, determine the stability of intermediates, and calculate the activation energies required for reactions to occur.
One observed pathway is an unexpected methyl transfer from the ester to the amine via a BAl2 (SN2) mechanism. nih.gov In this pathway, the amine acts as a nucleophile, attacking the methyl group of the ester. Concurrently, the formation of amides via a classic SNAc (nucleophilic acyl substitution) mechanism is also observed. nih.gov DFT calculations in such a study would typically model the geometries of the reactants, transition states, and products for each proposed pathway. By calculating the Gibbs free energy of each species, a reaction energy profile can be constructed to determine the kinetic and thermodynamic favorability of each route.
These computational models can also analyze the influence of substituents and reaction conditions, such as solvent and temperature, on the reaction outcome. For example, the unexpected methyl transfer in the case of methyl 2,3,3,3-tetrafluoro-2-methoxypropanoate was found to be highly dependent on the structure of the amine and is favored in the absence of a solvent and at high temperatures. nih.gov
A hypothetical DFT study on a reaction of this compound, such as hydrolysis, would involve calculating the energies of the reactants (the ester and water), any intermediates (like a tetrahedral intermediate), the transition states connecting these species, and the final products (the corresponding carboxylic acid and methanol). The results would provide a detailed, step-by-step understanding of the reaction mechanism.
Table 1: Hypothetical Relative Energies for a Reaction Pathway of this compound Calculated by DFT
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State 1 | +25.4 |
| Intermediate | -5.2 |
| Transition State 2 | +15.8 |
| Products | -12.7 |
Note: The data in this table is illustrative and not derived from actual experimental or computational results for this compound.
Transition State Analysis and Potential Energy Surface Mapping
Transition state analysis is a critical component of computational chemistry that focuses on identifying and characterizing the highest energy point along a reaction coordinate, known as the transition state (TS). The transition state represents the energy barrier that must be overcome for reactants to be converted into products. The structure of the TS provides crucial insights into the bond-breaking and bond-forming processes that occur during a chemical reaction.
The search for a transition state on a potential energy surface (PES) is a key objective of mechanistic studies. A PES is a multidimensional surface that represents the potential energy of a system as a function of the geometric coordinates of its atoms. Minima on the PES correspond to stable species like reactants, intermediates, and products, while saddle points correspond to transition states.
Computational methods are employed to locate these stationary points on the PES. Once a transition state structure is located, a frequency calculation is typically performed. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate that leads from reactants to products.
For a hypothetical reaction of this compound, such as its reaction with a nucleophile, transition state analysis would involve:
Locating the Transition State: Using algorithms that search for saddle points on the PES.
Characterizing the Transition State Geometry: Examining the bond lengths and angles of the TS to understand which bonds are breaking and forming.
Vibrational Analysis: Confirming the TS by identifying the single imaginary frequency and visualizing the corresponding atomic motions.
Calculating the Activation Energy: Determining the energy difference between the reactants and the transition state, which is a key factor in determining the reaction rate.
Mapping the potential energy surface provides a global view of the reaction landscape. It can reveal the existence of multiple reaction pathways, competing transition states, and the presence of intermediates. For example, in the reaction of the related methyl 2,3,3,3-tetrafluoro-2-methoxypropanoate with amines, a PES mapping would illustrate the energetic landscape for both the BAl2 and SNAc pathways, allowing for a direct comparison of their activation barriers. nih.gov
Table 2: Hypothetical Geometric Parameters of a Transition State for a Reaction of this compound
| Parameter | Value (Ångström/Degrees) |
| C-Nucleophile Bond Length | 2.15 Å |
| C-Leaving Group Bond Length | 1.98 Å |
| Nucleophile-C-O Angle | 95.5° |
Note: The data in this table is illustrative and not derived from actual experimental or computational results for this compound.
Advanced Analytical Techniques for Characterization and Quantification
Chromatographic Methodologies
Chromatographic separation is fundamental to isolating Methyl 2-methoxytetrafluoropropionate from impurities and byproducts, enabling accurate quantification and assessment of its purity. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC) are the primary techniques employed.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a robust technique for assessing the purity of this compound. A common approach involves reverse-phase chromatography, where the compound is separated based on its polarity.
A specific method has been developed for a structural isomer, Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate, which can be adapted for the analysis of this compound. This method utilizes a specialized column to achieve baseline separation from potential impurities. For mass spectrometry compatible applications, the phosphoric acid in the mobile phase can be substituted with formic acid.
| Parameter | Condition |
|---|---|
| Column | Newcrom R1 |
| Mobile Phase | Acetonitrile (B52724)/Water/Phosphoric Acid (85:15:0.1 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
Ultra-Performance Liquid Chromatography (UPLC) for Expedited Analysis
For a more rapid analysis, the principles of the HPLC method can be transferred to an Ultra-Performance Liquid Chromatography (UPLC) system. UPLC utilizes columns with smaller particle sizes (typically sub-2 µm), which allows for higher flow rates and pressures, resulting in significantly shorter run times and improved resolution. It is anticipated that a UPLC adaptation of the HPLC method could reduce analysis times to under five minutes, thereby increasing sample throughput. The primary advantages of UPLC include enhanced speed, resolution, and sensitivity.
Gas Chromatography (GC) for Volatile Byproducts and Impurities
Gas Chromatography (GC), often coupled with a mass spectrometer (MS), is the preferred method for the analysis of volatile byproducts and impurities that may be present in this compound samples. This technique is particularly useful for identifying residual solvents or reactants from the synthesis process. The sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column.
| Parameter | Condition |
|---|---|
| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID x 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0-1.5 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Initial temperature of 40-50 °C, hold for 2-5 minutes, then ramp at 10-20 °C/min to 250-300 °C |
| Detector | Mass Spectrometer (MS) |
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the structural elucidation and confirmation of the molecular identity of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure, while Mass Spectrometry (MS) confirms the molecular weight and elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural determination of this compound (IUPAC name: methyl 2,3,3,3-tetrafluoro-2-methoxypropanoate). Analysis of the ¹H, ¹³C, and ¹⁹F NMR spectra allows for the precise mapping of the atoms within the molecule.
¹H NMR: The proton NMR spectrum is expected to show two distinct signals corresponding to the two methoxy (B1213986) groups (-OCH₃). The integration of these signals would confirm the presence of three protons for each group.
¹³C NMR: The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule. Distinct signals are expected for the carbonyl carbon, the two methoxy carbons, and the two carbons of the propionate (B1217596) backbone. The chemical shifts will be influenced by the presence of the electronegative fluorine and oxygen atoms.
¹⁹F NMR: Fluorine-19 NMR is particularly informative for fluorinated compounds. For the 2,3,3,3-tetrafluoro isomer, two signals are anticipated: one for the trifluoromethyl (-CF₃) group and another for the single fluorine atom at the C2 position. The coupling between these fluorine nuclei would provide further structural confirmation.
| Nucleus | Group | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| ¹H | -COOCH₃ | ~3.8 | Singlet |
| ¹H | -OCH₃ | ~3.5 | Singlet |
| ¹³C | C=O | ~165-175 | Singlet |
| ¹³C | CF(OCH₃) | ~90-100 | Quartet (due to coupling with CF₃) |
| ¹³C | CF₃ | ~120-130 | Quartet (due to C-F coupling) |
| ¹³C | -COOCH₃ | ~52 | Singlet |
| ¹³C | -OCH₃ | ~50 | Singlet |
| ¹⁹F | -CF₃ | ~ -70 to -80 | Doublet (due to coupling with adjacent F) |
| ¹⁹F | -CF- | ~ -140 to -160 | Quartet (due to coupling with CF₃) |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of this compound and to study its fragmentation patterns, which can aid in structural confirmation. The monoisotopic mass of the compound (C₅H₆F₄O₃) is 190.025307 Da.
Electron ionization (EI) would likely lead to the fragmentation of the molecule. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) and α-cleavage. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecular ion and its fragments, distinguishing it from other compounds with the same nominal mass.
| m/z | Possible Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 190 | [C₅H₆F₄O₃]⁺ | Molecular Ion (M⁺) |
| 159 | [M - OCH₃]⁺ | Loss of methoxy radical |
| 131 | [M - COOCH₃]⁺ | Loss of carbomethoxy radical |
| 101 | [CF₃CF(OCH₃)]⁺ | Cleavage adjacent to carbonyl |
| 69 | [CF₃]⁺ | Trifluoromethyl cation |
| 59 | [COOCH₃]⁺ | Carbomethoxy cation |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation at various wavelengths, a unique spectral fingerprint of the compound is obtained. The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its specific chemical bonds.
The presence of an ester functional group is readily confirmed by a strong, sharp absorption band in the region of 1735-1750 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration. docbrown.info The fluorination of the molecule gives rise to intense absorption bands in the 1100–1250 cm⁻¹ range, corresponding to C-F stretching vibrations.
The ether linkage (C-O-C) within the methoxy group results in a characteristic stretching absorption, typically observed in the 1000-1300 cm⁻¹ region. fiveable.melibretexts.org Additionally, the C-H stretching vibrations of the methyl groups are expected to produce signals in the 2860-2975 cm⁻¹ range. docbrown.info The precise location of these peaks can be influenced by the electronegativity of the adjacent fluorine atoms.
The table below summarizes the expected characteristic IR absorption bands for this compound.
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| Carbonyl (Ester) | C=O Stretch | 1735 - 1750 |
| Fluoroalkane | C-F Stretch | 1100 - 1250 |
| Ether | C-O-C Stretch | 1000 - 1300 |
| Alkane | C-H Stretch | 2860 - 2975 |
This interactive table provides a summary of the key IR absorption bands for the functional groups in this compound.
X-ray Diffraction for Solid-State Structural Confirmation
For this compound, single-crystal X-ray diffraction would provide unambiguous confirmation of its molecular structure, including the stereochemical relationship between the methoxy group and the fluorine atoms. This technique is particularly valuable for resolving any structural ambiguities that may not be fully elucidated by spectroscopic methods alone.
As of the current literature review, specific crystallographic data for this compound is not publicly available. However, the application of X-ray diffraction to fluorinated esters and other organic molecules is a well-established and powerful method for solid-state structural analysis. mdpi.comresearchgate.net The successful application of this technique is contingent upon the ability to grow single crystals of suitable size and quality.
Optimization of Analytical Parameters and Method Validation
The development and validation of analytical methods are crucial for ensuring the reliability and accuracy of quantitative data. For this compound, chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are commonly employed for separation and quantification. The optimization of analytical parameters and subsequent method validation are performed in accordance with guidelines from regulatory bodies, such as the International Council for Harmonisation (ICH). gmp-compliance.orgjordilabs.comyoutube.com
Optimization of Analytical Parameters:
The optimization process involves adjusting various instrumental parameters to achieve the desired performance characteristics, such as good resolution of the analyte peak from any impurities, symmetrical peak shape, and a short analysis time.
For HPLC analysis, parameters to be optimized include the choice of stationary phase (e.g., C18 column), the composition of the mobile phase (e.g., mixtures of acetonitrile and water), the flow rate, and the detector wavelength.
For GC analysis, optimization would focus on the selection of a suitable capillary column, the temperature program for the oven, the injector and detector temperatures, and the carrier gas flow rate.
Method Validation:
Once the analytical method is optimized, it must be validated to demonstrate its suitability for its intended purpose. The key validation parameters, as outlined in the ICH Q2(R1) guideline, include: gmp-compliance.orgjordilabs.com
Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.
The following table provides a hypothetical summary of acceptance criteria for a validated HPLC method for the quantification of this compound, based on typical requirements for pharmaceutical analysis.
| Validation Parameter | Acceptance Criteria |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |
| Accuracy (Recovery) | 98.0% - 102.0% |
| Precision (RSD) | ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio of 10:1 |
| Robustness | No significant impact on results from minor variations in method parameters |
This interactive table outlines the typical acceptance criteria for the validation of an analytical method for quantifying a chemical compound.
Applications in Specialized Chemical Synthesis and Materials Science
Specialty Reagent in Organofluorine Synthesis
In the field of organofluorine chemistry, Methyl 2-methoxytetrafluoropropionate serves as a specialty reagent. The introduction of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. beilstein-journals.org Fluorinated compounds are crucial in the development of pharmaceuticals, agrochemicals, and advanced materials due to fluorine's high electronegativity and the strength of the carbon-fluorine bond. beilstein-journals.orgcas.cn this compound is utilized in synthesis processes that specifically require the incorporation of fluorinated moieties to enhance the stability and reactivity of the target molecules. The presence of both the ester and ether functional groups, along with the tetrafluorinated carbon chain, allows for a range of chemical transformations, making it a versatile tool for chemists creating complex organofluorine compounds.
Intermediate for Fluorinated Building Blocks
The compound is frequently used as an intermediate in the synthesis of more complex fluorinated molecules, often referred to as "building blocks". chemicalbook.com These building blocks are essential components in the assembly of larger, functional molecules in medicinal chemistry, agrochemistry, and materials science. sigmaaldrich.comfluorochem.co.uk The use of pre-fluorinated building blocks is a dominant strategy in drug discovery. nih.gov this compound, belonging to the carboxylate organic compound family, can be chemically modified to create a variety of these structural units. chemicalbook.com Its fluorinated structure provides a foundation for creating derivatives with desirable properties such as increased thermal stability and lipophilicity, which are advantageous in the design of new drugs and materials. sigmaaldrich.com
Development of Advanced Materials
The development of advanced materials is a key area where this compound finds application. Advanced materials are central to technological progress across numerous sectors, including aerospace, electronics, and energy. mosti.gov.my The unique properties conferred by fluorine, such as high thermal stability and chemical resistance, are highly sought after in materials designed for demanding environments. sigmaaldrich.com
One of the primary applications in materials science is in the formulation of specialty polymers and coatings. The chemical stability of this compound makes it a suitable component for creating materials that can endure harsh environmental factors. When incorporated into polymer chains or coating formulations, the fluorinated moiety can enhance properties such as:
Chemical Resistance : Protection against degradation from exposure to chemicals.
Thermal Stability : The ability to withstand high temperatures without decomposing.
These characteristics are critical for high-performance applications, leading to the development of robust coatings and polymers.
Co-solvent and Electrolyte Additive Research
Research into advanced energy storage solutions, particularly lithium-ion batteries, has highlighted the potential of fluorinated compounds as co-solvents and electrolyte additives. While research may not always specify this compound, studies on similar fluorinated esters provide insight into their potential role. Fluorinated solvents are investigated to improve the performance and safety of batteries, especially for high-voltage applications. frontiersin.org
For instance, research on fluorinated ester co-solvents like methyl 3,3,3-trifluoropropanoate (B3193706) (MTFP) in electrolytes for high-voltage Ni-rich positive electrodes has shown promising results. frontiersin.org The addition of such compounds can enhance the cycling stability of lithium-ion cells. In one study, an electrolyte containing MTFP demonstrated excellent high-voltage cycling stability, maintaining 93.4% capacity retention after 100 cycles when charged to 4.8 V. frontiersin.org The improved performance is attributed to enhanced interfacial stability between the electrode and the electrolyte. frontiersin.org Fluorinated esters are explored to improve low-temperature performance and high-temperature resilience in lithium-ion cells. researchgate.net This research suggests that fluorinated co-solvents can be a viable alternative to high-concentration electrolytes for designing next-generation, high-energy-density lithium-ion batteries. frontiersin.org
Interactive Data Table: Research Findings on a Fluorinated Co-Solvent
| Electrolyte Composition | Charge Voltage | Cycles | Capacity Retention | Key Finding |
| 1 M LiPF6 in MTFP/EMC/FEC | 4.8 V | 100 | 93.4% | Excellent high-voltage cycling stability. frontiersin.org |
Structural and Isomeric Considerations
Influence of Fluorine Atom Positioning on Reactivity and Properties
The placement of fluorine atoms within the molecular structure of fluorinated esters fundamentally dictates their reactivity and physical properties. This is clearly illustrated by comparing Methyl 2,3,3,3-tetrafluoro-2-methoxypropanoate with its constitutional isomer, Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate. Although both share the same molecular formula (C5H6F4O3), their structural differences lead to significant variations in their chemical behavior.
The primary driver of these differences is the strong inductive effect (electron-withdrawing nature) of fluorine. The proximity of fluorine atoms to the ester functional group (-COOCH3) significantly influences the electrophilicity of the carbonyl carbon.
Methyl 2,3,3,3-tetrafluoro-2-methoxypropanoate (Target Compound): In this isomer, the C2 (alpha) carbon is bonded to a single fluorine atom, a methoxy (B1213986) group, and a powerful electron-withdrawing trifluoromethyl (-CF3) group. The combined inductive effects of these groups make the adjacent carbonyl carbon highly electron-deficient and thus more susceptible to nucleophilic attack.
The positioning of fluorine atoms can also influence the stability of reaction intermediates. The presence of fluorine is known to enhance both the reactivity and stability of certain compounds. For instance, in reactions involving nucleophilic substitution, the arrangement of fluorine atoms can stabilize the transition state, thereby affecting the reaction rate. stackexchange.com
Table 1: Comparison of Constitutional Isomers
| Feature | Methyl 2,3,3,3-tetrafluoro-2-methoxypropanoate | Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate |
|---|---|---|
| Structure | CF3-CF(OCH3)-COOCH3 | CH3O-CF2-CF2-COOCH3 |
| Key Structural Difference | -CF3 and -F groups adjacent to the ester. C2 is a stereocenter. | -CF2-CF2- chain adjacent to the ester. Molecule is achiral. |
| Primary Influence on Reactivity | Strong inductive effect from both -F and -CF3 at the alpha-carbon (C2) enhances the electrophilicity of the carbonyl carbon. | Strong inductive effect from two fluorine atoms at the alpha-carbon (C2) influences carbonyl reactivity. |
| Expected Impact on Properties | Different boiling point, density, and polarity compared to its isomer. May exhibit unique reactivity in specific chemical transformations. researchgate.net | Distinct physical and chemical properties due to different atomic arrangement and electronic distribution. |
Isomeric Forms and Their Chromatographic Behavior
The existence of constitutional isomers such as Methyl 2,3,3,3-tetrafluoro-2-methoxypropanoate and Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate necessitates effective analytical methods for their separation and identification. Chromatography is a primary technique for this purpose, exploiting the differences in the isomers' physical properties. researchgate.net
Due to their different structures, these isomers possess distinct dipole moments, polarities, and volatilities (boiling points), which form the basis for their separation. mdpi.com
Gas Chromatography (GC): This technique separates compounds based on their boiling points and interactions with the stationary phase of the GC column. The two isomers are expected to have different boiling points and would therefore exhibit different retention times, allowing for their effective separation. mdpi.com
High-Performance Liquid Chromatography (HPLC): HPLC separates compounds based on their polarity and interaction with the stationary and mobile phases. For fluorinated compounds, reverse-phase HPLC is a common method. sielc.com The use of specialized fluorinated stationary phases (e.g., pentafluorophenyl phases) can offer alternative selectivity and enhanced separation for halogenated compounds and positional isomers. researchgate.netchromatographyonline.com The distinct polarities of the two isomers would result in different retention times on an HPLC column. sielc.com
The ability to resolve these isomers is critical for quality control in synthesis, ensuring that the desired isomer is obtained with high purity. researchgate.net
Table 2: Chromatographic Separation of Isomers
| Chromatographic Technique | Principle of Separation | Application to Isomers |
|---|---|---|
| Gas Chromatography (GC) | Separation is based on differences in volatility (boiling point) and interaction with the column's stationary phase. | The isomers' different structures result in distinct boiling points, leading to different elution times from the GC column. |
| High-Performance Liquid Chromatography (HPLC) | Separation is based on differential partitioning of the analytes between the mobile phase and the stationary phase, driven by polarity differences. | The isomers have different polarities and will interact differently with the stationary phase (e.g., C18 or a fluorinated phase), resulting in separation. sielc.comresearchgate.net |
Stereoisomerism and Chiral Purity Considerations
Beyond constitutional isomerism, Methyl 2-methoxytetrafluoropropionate also exhibits stereoisomerism. The specific isomer, Methyl 2,3,3,3-tetrafluoro-2-methoxypropanoate, possesses a chiral center. nih.gov
A chiral center is typically a carbon atom that is bonded to four different and distinct groups. In the case of Methyl 2,3,3,3-tetrafluoro-2-methoxypropanoate, the C2 carbon is bonded to:
A fluorine atom (-F)
A methoxy group (-OCH3)
A trifluoromethyl group (-CF3)
A methyl ester group (-COOCH3)
Since all four of these attached groups are different, the C2 carbon is a stereocenter. The presence of a single chiral center means that the molecule is chiral and can exist as a pair of non-superimposable mirror images. These two isomers are known as enantiomers (designated as R- and S-isomers). varsitytutors.com
Enantiomers have identical physical properties, such as boiling point, melting point, and density. Their defining difference is their interaction with plane-polarized light (one enantiomer will rotate the light in a clockwise direction, the other in a counter-clockwise direction) and their interaction with other chiral molecules. In many contexts, particularly biological systems, the "handedness" of a molecule is critical, and each enantiomer can exhibit profoundly different activity. Therefore, the synthesis and separation of single enantiomers to achieve high chiral purity is often a crucial consideration.
Table 3: Stereoisomerism of Methyl 2,3,3,3-tetrafluoro-2-methoxypropanoate
| Concept | Description |
|---|---|
| Chiral Center | The C2 carbon atom, which is bonded to four unique substituent groups: -F, -OCH3, -CF3, and -COOCH3. |
| Type of Stereoisomers | Enantiomers. These are two molecules that are non-superimposable mirror images of each other. |
| Number of Stereoisomers | Two (a pair of enantiomers), often referred to as the R- and S-isomers. varsitytutors.com |
| Key Property Difference | Enantiomers have identical physical properties except for their optical rotation and their interaction with other chiral substances. |
| Relevance of Chiral Purity | Ensuring a product is a single enantiomer (enantiopure) is critical in applications where molecular shape determines function. |
Future Research Directions and Emerging Trends
Computational Design of Novel Reactions and Derivatives
Computational chemistry is becoming an indispensable tool in the design and development of new fluorinated molecules and synthetic pathways. In silico methods allow for the prediction of molecular properties, reaction mechanisms, and biological activities, thereby accelerating the research and development process and reducing the need for extensive empirical experimentation. frontiersin.orgasianpubs.org
For Methyl 2-methoxytetrafluoropropionate, computational approaches can be leveraged in several ways:
Structure-Activity Relationship (SAR) Studies: By computationally modifying the structure of this compound, researchers can predict how changes in its molecular architecture will affect its physical, chemical, and biological properties. asianpubs.org This is particularly valuable in designing derivatives for specific applications, such as novel pharmaceuticals or advanced materials.
Reaction Mechanism Elucidation: Computational modeling can provide deep insights into the mechanisms of fluorination reactions. mdpi.com Understanding the transition states and energy barriers of different reaction pathways can aid in the design of more efficient and selective synthetic methods.
Prediction of Physicochemical Properties: Properties such as boiling point, density, and solubility of novel derivatives of this compound can be predicted with reasonable accuracy using computational tools. nih.govresearchgate.net This information is crucial for evaluating their suitability for various applications.
Virtual Screening for New Applications: Computational docking and other virtual screening techniques can be used to identify potential new applications for this compound and its derivatives, for instance, by predicting their binding affinity to biological targets.
The integration of computational design into the research workflow for fluorinated compounds is expected to grow, leading to more rapid innovation and discovery.
Integration with Flow Chemistry and Automated Synthesis
The transition from traditional batch processing to continuous flow chemistry represents a significant advancement in the synthesis of fine chemicals, including fluorinated compounds. mit.edupolimi.it Flow chemistry offers numerous advantages, such as enhanced safety, improved reaction control, and easier scalability.
The application of flow chemistry to the synthesis of this compound and its analogs could offer several benefits:
Enhanced Safety: Fluorination reactions can be highly exothermic and may involve hazardous reagents. The small reaction volumes and excellent heat transfer capabilities of flow reactors significantly mitigate these risks.
Improved Yield and Selectivity: The precise control over reaction parameters such as temperature, pressure, and residence time in a flow system can lead to higher yields and better selectivity compared to batch reactions. mdpi.com
Facilitated Multi-step Synthesis: Flow chemistry allows for the integration of multiple reaction and purification steps into a single, continuous process, streamlining the synthesis of complex molecules. mdpi.com
Automation and High-Throughput Screening: Automated flow synthesis platforms enable the rapid optimization of reaction conditions and the synthesis of libraries of compounds for screening purposes.
The development of dedicated flow chemistry protocols for the synthesis of hydrofluoroethers and other fluorinated esters is an active area of research that will likely impact the future production of this compound. google.comwipo.int
Development of New Applications in Emerging Technologies
The unique properties of fluorinated compounds, such as high thermal stability, chemical inertness, and specific electronic characteristics, make them highly valuable in a range of emerging technologies. While this compound is already used in pharmaceuticals and materials science, future research will likely uncover new applications in other advanced fields.
Potential areas for new applications of this compound and its derivatives include:
Advanced Battery Technologies: The search for safer and more efficient electrolytes for lithium-ion batteries and next-generation energy storage systems is a major research focus. Fluorinated solvents are being investigated for their potential to improve battery performance and safety. researchgate.net While not currently a primary application, the properties of this compound could make it a candidate for investigation as a co-solvent or additive in battery electrolytes. The development of non-fluorinated hybrid ester solvents is also an area of interest for wide-temperature operation of lithium-ion batteries. rsc.org
Next-Generation Electronics: The electronics industry requires materials with specific dielectric properties, thermal stability, and chemical resistance. Fluorinated compounds are used in the manufacturing of semiconductors and as cooling fluids for electronic components. The unique combination of a methoxy (B1213986) group and a tetrafluorinated carbon chain in this compound could be of interest for specialized applications in this sector.
Specialty Coatings and Polymers: There is a continuing demand for advanced coatings and polymers with enhanced durability, hydrophobicity, and resistance to harsh environments. Research into incorporating this compound into new polymer structures could lead to materials with novel properties.
Environmentally Friendly Solvents: As regulations on traditional solvents become stricter, there is a need for greener alternatives. Hydrofluoroethers and related compounds are being explored as potential replacements for more harmful solvents in various industrial processes. The solvent properties of this compound could be further investigated for such applications. The use of N-methyl-2-pyrrolidone (NMP) as a solvent in the production of cathodes for lithium-ion batteries is facing scrutiny due to health and environmental concerns, opening up opportunities for alternative solvents. uni-muenster.de
The exploration of these and other emerging applications will be a key driver of future research into this compound and the broader class of fluorinated compounds.
Q & A
Q. How can researchers resolve contradictions between computational predictions and experimental data for this compound’s reactivity?
- Methodological Answer : Re-parameterize molecular dynamics simulations using experimentally derived force constants (e.g., from IR spectroscopy). Validate with hybrid QM/MM models to account for solvent effects and steric hindrance overlooked in initial predictions .
Q. What statistical methods are optimal for analyzing dose-response relationships in toxicity studies of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
